N-cyclopropyl-3-methoxybenzamide
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Description
Scientific Research Applications
Cell Division and Antibacterial Activity
- N-cyclopropyl-3-methoxybenzamide, a derivative of 3-Methoxybenzamide, has been studied for its effects on bacterial cell division, particularly in Bacillus subtilis. This compound inhibits cell division, leading to filamentation and eventually cell lysis. Genetic analysis indicated that its primary target is the cell division system involving the FtsZ function during vegetative growth and sporulation (Ohashi et al., 1999). Moreover, derivatives of 3-Methoxybenzamide have been synthesized and characterized as potent inhibitors of the bacterial cell division protein FtsZ, showing improved pharmaceutical properties and potential as antistaphylococcal compounds (Haydon et al., 2010).
Synthesis and Catalysis
- N-methoxybenzamides, closely related to this compound, have been used in Rhodium(III)-catalyzed chemodivergent annulations, demonstrating their role in synthetic chemistry. These reactions occur via C-H activation and show significant potential in creating complex molecular architectures, such as 3-acyl isoquinolin-1(2H)-ones with antitumor activities (Xu et al., 2018), (Bian et al., 2020).
Immune System Modulation
- Research on N-methoxybenzamide derivatives, including this compound, has also explored their role in modulating immune responses. For instance, 3-Methoxybenzamide has been shown to influence the in vivo control of the anti-dinitrophenyl immune response, suggesting its potential application in immune system research (Broomhead & Hudson, 1985).
Drug Development and Optimization
- The optimization of 3-Methoxybenzamide derivatives for in vitro potency and drug-like properties has been a significant area of research. This includes the development of compounds with superior antibacterial efficacy and suitable pharmaceutical properties for potential use in treating antibiotic-resistant infections (Stokes et al., 2012).
Properties
IUPAC Name |
N-cyclopropyl-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-4-2-3-8(7-10)11(13)12-9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKMUBRDANYKOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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